molecular formula C8H7N3O B1600823 Imidazo[1,2-A]pyridine-2-carboxamide CAS No. 39031-44-2

Imidazo[1,2-A]pyridine-2-carboxamide

Cat. No. B1600823
CAS RN: 39031-44-2
M. Wt: 161.16 g/mol
InChI Key: BEHYAANJUKYBTH-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine-2-carboxamide is a type of heterocyclic compound that has been attracting substantial interest due to its potential pharmaceutical applications . It is considered a bioactive scaffold and has been well studied in the past decade .


Synthesis Analysis

The synthesis of Imidazo[1,2-A]pyridine-2-carboxamide has been well studied and various methods have been developed. Emphasis has been made to seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of Imidazo[1,2-A]pyridine-2-carboxamide from 2016 to 2021 from various substrates have been summarized .


Chemical Reactions Analysis

The synthesis of Imidazo[1,2-A]pyridine-2-carboxamide involves several chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Medicinal Chemistry: Drug Development

Imidazo[1,2-A]pyridine-2-carboxamide serves as a “drug prejudice” scaffold due to its structural characteristics conducive to medicinal chemistry . Its derivatives are often explored for their therapeutic potential and are integral in the development of new pharmaceuticals. The compound’s ability to interact with various biological targets makes it a valuable entity in drug design and discovery.

Material Science: Structural Applications

The structural character of Imidazo[1,2-A]pyridine-2-carboxamide also makes it useful in material science . Researchers utilize this compound in the development of new materials with specific desired properties, such as increased durability or conductivity. Its versatility allows for innovation in creating compounds that can be used in various industrial applications.

Organic Synthesis: Functionalization Strategies

In organic synthesis, the direct functionalization of Imidazo[1,2-A]pyridine-2-carboxamide is considered one of the most efficient strategies for constructing its derivatives . Through methods like transition metal catalysis, metal-free oxidation, and photocatalysis, scientists can modify this compound to produce a wide array of substances with diverse chemical properties.

Optoelectronics: Device Fabrication

This compound finds applications in optoelectronics, where it’s used in the fabrication of devices such as light-emitting diodes (LEDs) and sensors . Its luminescent properties are particularly valuable, making it an ideal candidate for use in technologies that require precise control over light emission.

Corrosion Inhibition: Metal Protection

Imidazo[1,2-A]pyridine-2-carboxamide derivatives have been reported as effective corrosion inhibitors . Their excellent excited state intra-molecular proton transfer capabilities enhance their adsorption onto metallic surfaces, thereby protecting metals from corrosion. This application is crucial in extending the life of metal components in various industries.

Biotechnology: Imaging and Microscopy

The luminescent properties of Imidazo[1,2-A]pyridine-2-carboxamide derivatives also make them useful in biotechnological applications, such as confocal microscopy and imaging . They can act as emitters, allowing for the visualization of biological processes at the molecular level, which is essential for research and diagnostics.

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation . It’s also noted that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Imidazo[1,2-A]pyridine-2-carboxamide and its derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of Imidazo[1,2-A]pyridine-2-carboxamide provide new initiatives to chemists towards the synthesis of Imidazo[1,2-A]pyridine-2-carboxamide and all frequent challenges associated with the reported methods . This suggests that future research may continue to focus on developing new synthesis methods and exploring its potential pharmaceutical applications.

properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-5-11-4-2-1-3-7(11)10-6/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHYAANJUKYBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519972
Record name Imidazo[1,2-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyridine-2-carboxamide

CAS RN

39031-44-2
Record name Imidazo[1,2-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques are commonly employed for the structural characterization of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A1: Researchers frequently utilize a combination of spectroscopic methods to confirm the structure of synthesized Imidazo[1,2-A]pyridine-2-carboxamide derivatives. These include Proton Magnetic Resonance (PMR), Carbon Magnetic Resonance (CMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). []

Q2: Can you elaborate on the synthetic strategies employed for the preparation of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A2: Several synthetic routes have been explored for the synthesis of Imidazo[1,2-A]pyridine-2-carboxamides. One efficient method involves a Palladium-catalyzed Suzuki reaction using amine-(CH2)3-PEG3-(CH2)3-amine linked 6-bromo Imidazo[1,2-A]pyridine-2-carboxamide as a starting material. [] Another approach utilizes a continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid, allowing for the preparation of various derivatives, including a Mur ligase inhibitor. []

Q3: How efficient is the microwave-assisted synthesis of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A3: Microwave-assisted synthesis has proven to be a highly efficient method for preparing Imidazo[1,2-A]pyridine-2-carboxamide derivatives. This approach significantly reduces reaction times and generally leads to higher yields compared to conventional heating methods. [, ]

Q4: What role does Palladium catalysis play in the synthesis of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A4: Palladium catalysis is crucial in the Suzuki-Miyaura and Sonogashira cross-coupling reactions used to introduce various substituents at the C-4 position of Imidazo[1,2-A]pyridine-2-carboxamide derivatives. These reactions provide access to diversely substituted compounds for biological evaluation. []

Q5: Has the crystal structure of any Imidazo[1,2-A]pyridine-2-carboxamide derivative been reported?

A5: Yes, the crystal structures of several Imidazo[1,2-A]pyridine-2-carboxamide derivatives have been determined, providing valuable insights into their three-dimensional arrangements and potential intermolecular interactions. [, , ]

Q6: How do structural modifications of Imidazo[1,2-A]pyridine-2-carboxamide influence its biological activity?

A6: Research has shown that substituting different groups on the phenyl ring and modifying the carboxamide moiety can significantly impact the biological activity of Imidazo[1,2-A]pyridine-2-carboxamide derivatives. [, , ]

Q7: What are the potential therapeutic applications of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A7: Imidazo[1,2-A]pyridine-2-carboxamide derivatives have demonstrated promising biological activities, suggesting their potential use in various therapeutic areas. Notably, they have shown activity as apoptosis-inducing agents for cancer and immune diseases. [] Additionally, specific derivatives exhibit anti-mycobacterial properties, indicating their potential as anti-tuberculosis agents. [] Further research is ongoing to explore their full therapeutic potential.

Q8: Are there any known solid forms of Imidazo[1,2-A]pyridine-2-carboxamide derivatives with improved properties?

A8: Yes, research on 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-α]pyridine-2-carboxamide (Compound 1) has led to the identification of different solid forms, including polymorph A. These forms exhibit specific physicochemical properties that may influence their formulation, stability, and biological activity. []

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